molecular formula C18H14F4N2O2 B12384181 methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate

methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate

Cat. No.: B12384181
M. Wt: 366.3 g/mol
InChI Key: HNOVBJYCGAYMLG-UHFFFAOYSA-N
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Description

Methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)aniline and 7-methylindazole.

    Coupling Reaction: The 2-fluoro-5-(trifluoromethyl)aniline is coupled with 7-methylindazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate can be compared with other similar compounds, such as:

    Methyl 3-(trifluoromethyl)phenylacetate: This compound lacks the indazole moiety and has different biological activities.

    Methyl 2-(trifluoromethyl)phenylacetate: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.

    Methyl 3-fluoro-5-(trifluoromethyl)phenylacetate: Another related compound with different substitution patterns affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both indazole and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H14F4N2O2

Molecular Weight

366.3 g/mol

IUPAC Name

methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate

InChI

InChI=1S/C18H14F4N2O2/c1-10-4-3-5-12-16(23-24(17(10)12)9-15(25)26-2)13-8-11(18(20,21)22)6-7-14(13)19/h3-8H,9H2,1-2H3

InChI Key

HNOVBJYCGAYMLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2CC(=O)OC)C3=C(C=CC(=C3)C(F)(F)F)F

Origin of Product

United States

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